2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
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Overview
Description
This compound features a sulfonyl group attached to a dimethoxyphenyl ring, a phenyl group, and an isoxazolone ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with phenylhydrazine, followed by cyclization to form the isoxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl and dimethoxyphenyl rings.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazolone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone
- 3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one
- 3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-pyran-2-one
Uniqueness
This compound stands out due to its unique combination of a sulfonyl group, a dimethoxyphenyl ring, and an isoxazolone ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-15-9-8-13(10-16(15)23-2)25(20,21)18-14(11-17(19)24-18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHMMUHXZTUZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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